molecular formula C7H5ClFN3 B123936 5-chloro-6-fluoro-1H-benzimidazol-2-amine CAS No. 142356-64-7

5-chloro-6-fluoro-1H-benzimidazol-2-amine

Cat. No. B123936
CAS RN: 142356-64-7
M. Wt: 185.58 g/mol
InChI Key: BLXGHUSEUDLUBK-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are an important class of compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms on the benzimidazole core can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various chemical and pharmaceutical contexts .

Synthesis Analysis

The synthesis of N-substituted benzimidazole derivatives, such as 5-chloro-6-fluoro-1H-benzimidazol-2-amine, can be achieved through a one-pot reaction involving 2-fluoro-5-nitrophenylisocyanide and primary amines. This method provides a mild and efficient route to obtain the desired products in moderate to very good yields, with a variety of primary amines affording different N-substituted derivatives . Another approach involves the successive acetylation, nitration, and hydrolysis of 4-fluoroaniline, followed by reduction and treatment with carbon disulphide to yield 5-fluorobenzimidazolyl-2-thione, which can then undergo further reactions to introduce the chloro group .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with chloro and fluoro substituents, can be characterized using various spectroscopic techniques. For instance, the presence of specific functional groups in benzimidazole derivatives can be confirmed by IR spectroscopy, while the determination of the structure can be further elucidated by NMR and mass spectroscopy, including 13C NMR, 1H NMR, and FAB Mass . Additionally, theoretical calculations using Density Functional Theory (DFT) can provide insights into the optimized molecular geometry, zero point energy, dipole moment, and charge distributions, which are crucial for understanding the electronic structure and stability of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions due to their reactive sites. For example, the thione derivative of benzimidazole can condense with chloroacetic acid to yield thioeacetic acid derivatives, which can then cyclize to form thiazolo[3,2-a]benzimidazol-3(2H)-ones. The orientation of cyclization can lead to the formation of different isomers, such as the 6-fluoro and 7-fluoro isomers, which can be distinguished by their 1H NMR spectral data . The reactivity of these compounds can be further explored to synthesize derivatives with potential biological activities, such as antihypertensive agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-6-fluoro-1H-benzimidazol-2-amine and related derivatives are influenced by the substituents on the benzimidazole ring. The introduction of electron-withdrawing groups like chlorine and fluorine can affect the charge distribution within the molecule, as evidenced by the positive charge on the chlorine atoms and the negative charge on the adjacent carbon atoms in dichloro derivatives . These electronic effects can impact the compound's reactivity, stability, and biological activity. Theoretical studies, such as those using DFT, can predict properties like decomposition points, band gaps, and stability, which are essential for the design and application of these compounds in various fields .

Scientific Research Applications

Synthesis of Fluorinated Heterocyclic Compounds

5-Chloro-6-fluoro-1H-benzimidazol-2-amine derivatives have been synthesized for pharmacological screening. These derivatives exhibited moderate antimicrobial and in vitro anti-inflammatory activity, confirmed by various analytical techniques and in silico ADME and pharmacokinetic properties predictions (Binoy et al., 2021).

Antimicrobial Activity of Benzimidazole Derivatives

The antimicrobial properties of benzimidazole derivatives, including 5-chloro-6-fluoro-1H-benzimidazol-2-amine, were studied. These derivatives were found to have high antimicrobial activity, particularly against bacteria (Babichev et al., 1989).

Applications as Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, substituted with 5-chloro-6-fluoro-1H-benzimidazol-2-amine, were synthesized for potential use as DNA-specific fluorescent probes. These compounds demonstrated enhanced fluorescence emission intensity, making them promising candidates for DNA detection (Perin et al., 2011).

Solid-Phase Synthesis of Benzimidazolones

A solid-phase synthesis approach was developed for the preparation of benzimidazol-2-one-5 carboxylic acid derivatives using 5-chloro-6-fluoro-1H-benzimidazol-2-amine. This method offers a streamlined process for creating a library of benzimidazolones, demonstrating the versatility of this compound in synthetic chemistry (Wei & Phillips, 1998).

Synthesis of Antihypertensive Agents

Benzimidazole derivatives, including 5-chloro-6-fluoro-1H-benzimidazol-2-amine, were synthesized and evaluated for their antihypertensive activity. These compounds showed significant potential in reducing blood pressure, indicating their utility in the development of new antihypertensive drugs (Sharma et al., 2010).

properties

IUPAC Name

5-chloro-6-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGHUSEUDLUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597422
Record name 5-Chloro-6-fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-fluoro-1H-benzimidazol-2-amine

CAS RN

142356-64-7
Record name 6-Chloro-5-fluoro-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142356-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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